molecular formula C18H17NO2 B8487818 3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole

3,8-Dimethoxy-6,11-dihydro-5H-benzo[a]carbazole

Cat. No. B8487818
M. Wt: 279.3 g/mol
InChI Key: QEAWMKDRCXIJQQ-UHFFFAOYSA-N
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Patent
US06503938B1

Procedure details

10.0 g (57 mmol) of 6-methoxy-1-tetralone in 125 ml of ethanol is added in drops within 35 minutes to a boiling solution of 10.0 g (57 mmol) of p-methoxyphenylhydrazine-hydrochloride and 5.0 ml of concentrated hydrochloric acid in 180 ml of ethanol. Then, it is refluxed for 5 hours. After 370 ml of hot water is added, it is allowed to cool. The almost colorless reaction product is suctioned off and recrystallized from ethanol. Yield 74%, melting point 189-191° C.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Quantity
180 mL
Type
solvent
Reaction Step One
Name
Quantity
370 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9](=O)[CH2:8][CH2:7][CH2:6]2.Cl.[CH3:15][O:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23]N)=[CH:19][CH:18]=1.Cl.O>C(O)C>[CH3:1][O:2][C:3]1[CH:12]=[CH:11][C:10]2[C:9]3[NH:23][C:20]4[C:21]([C:8]=3[CH2:7][CH2:6][C:5]=2[CH:4]=1)=[CH:22][C:17]([O:16][CH3:15])=[CH:18][CH:19]=4 |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC=1C=C2CCCC(C2=CC1)=O
Name
Quantity
10 g
Type
reactant
Smiles
Cl.COC1=CC=C(C=C1)NN
Name
Quantity
5 mL
Type
reactant
Smiles
Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
180 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
370 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, it is refluxed for 5 hours
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
recrystallized from ethanol

Outcomes

Product
Name
Type
Smiles
COC1=CC2=C(C=3NC4=CC=C(C=C4C3CC2)OC)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 74%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.